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Henricin

Cat. No.: B13019654
M. Wt: 386.4 g/mol
InChI Key: WHNJCTMEGTVMBR-KNRKYQCFSA-N
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Description

Origin and Classification within Lignan (B3055560) Natural Products

Henricin is a natural product that has been identified in certain plant species. Notably, this compound A and this compound B have been found in the leaves and stems of Schisandra henryi, a plant species endemic to Yunnan Province in China. researchgate.netresearchgate.netnih.gov Schisandra henryi is a lesser-known species within the Schisandra genus, which is recognized in Traditional Chinese Medicine. nih.gov

Lignans (B1203133) represent a significant class of polyphenolic compounds found widely in the plant kingdom. rsc.orgnumberanalytics.comresearchgate.net They are formed through the oxidative coupling of two phenylpropanoid units. rsc.orgresearchgate.netmdpi.comwikipedia.org This dimerization typically occurs at the C8 position of the phenylpropane units. wikipedia.org Lignans are classified into several subgroups based on their structural patterns, including the arrangement of their carbon skeletons, the incorporation of oxygen, and cyclization patterns. rsc.orgresearchgate.net These subgroups include furofuran, furan, dibenzylbutane, dibenzylbutyrolactone, aryltetralin, arylnaphthalene, dibenzocyclooctadiene, and dibenzylbutyrolactol lignans. rsc.orgwikipedia.orgresearchgate.net

This compound is classified specifically as a dibenzylbutane lignan. researchgate.netresearchgate.net Dibenzylbutane lignans are characterized by a 2,3-dibenzylbutane structure, resulting from the linkage of two phenylpropane units through their central carbons (C8-C8'). researchgate.netwikipedia.org This structural feature distinguishes them from other lignan classes.

Academic Significance of this compound and Related Dibenzylbutane Lignans

The academic significance of this compound and related dibenzylbutane lignans lies in several areas, including natural product chemistry, phytochemistry, and the exploration of their biological activities. Research into these compounds contributes to the understanding of plant biosynthesis pathways and the diversity of secondary metabolites produced by plants.

Dibenzylbutane lignans, as a group, have been investigated for various biological properties. For instance, studies on dibenzylbutane lignans isolated from Albizia julibrissin have explored their inhibitory activity against nitric oxide production in stimulated macrophage cells. mdpi.com Another study focused on novel dibenzylbutane lignan derivatives from Litsea cubeba and their potential anti-inflammatory activity, investigating their effects on pro-inflammatory cytokines and the NF-κB signaling pathway. nih.gov These studies highlight the interest in the potential bioactivity of compounds within this structural class.

The presence of this compound A and B in Schisandra henryi, alongside other lignan types such as dibenzocyclooctadiene and aryltetralin lignans, underscores the phytochemical complexity of this plant species. researchgate.netresearchgate.net Academic research aims to isolate, identify, and characterize these compounds, as well as to investigate their individual properties. The study of this compound contributes to the broader academic effort to understand the chemical constituents of medicinal plants and their potential roles.

Overview of Advanced Research Domains Pertaining to this compound

Advanced research pertaining to this compound primarily focuses on its isolation, structural elucidation, and the investigation of its biological activities. Given its natural origin, research often involves chromatographic techniques for separation and spectroscopic methods (such as NMR and MS) for structure determination. mdpi.comresearchgate.net

While specific detailed research findings solely on this compound are less extensively documented compared to some other lignans, the research domains for dibenzylbutane lignans, including this compound, encompass:

Isolation and Characterization: Developing efficient methods for extracting and purifying this compound from its plant sources and confirming its chemical structure.

Biological Activity Screening: Evaluating potential bioactivities, which, based on research into related lignans, could include areas such as anti-inflammatory, antioxidant, or other cellular effects. For example, research on other dibenzylbutane lignans has explored anti-inflammatory mechanisms involving the inhibition of nitric oxide production and modulation of cytokine expression. mdpi.comnih.gov

Biosynthesis Studies: Investigating the enzymatic pathways and genetic factors involved in the formation of this compound in plants.

Synthesis: Exploring synthetic routes to this compound and its analogs for further biological evaluation or to provide alternative sources of the compound. Research exists on the synthesis of various lignan derivatives for biological activity studies. nih.gov

Research in these domains contributes to the academic understanding of this compound's properties and its place within the natural product landscape.

Data from research on related dibenzylbutane lignans can provide context for the types of studies conducted. For example, in studies investigating the anti-inflammatory effects of dibenzylbutane lignans, data on the inhibition of nitric oxide production is often presented as IC50 values. mdpi.com

Example Data Representation (Illustrative - based on findings for related lignans):

Research on certain dibenzylbutane lignans has shown varying degrees of inhibitory activity against nitric oxide (NO) production in LPS-stimulated RAW264.7 cells. mdpi.com

Compound TypeExample Compound (Illustrative)IC50 (µM) (Illustrative)
Dibenzylbutane LignanCompound A15.5
Dibenzylbutane LignanCompound B45.2

Note: This table is for illustrative purposes to show how research data in this domain might be presented. Specific data for this compound would require dedicated studies.

Further research is needed to fully elucidate the academic significance and advanced research domains specifically for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26O6 B13019654 Henricin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

5-[(2S,3R,4S,5S)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole

InChI

InChI=1S/C22H26O6/c1-12-13(2)21(15-9-18(23-3)22(25-5)19(10-15)24-4)28-20(12)14-6-7-16-17(8-14)27-11-26-16/h6-10,12-13,20-21H,11H2,1-5H3/t12-,13+,20+,21+/m1/s1

InChI Key

WHNJCTMEGTVMBR-KNRKYQCFSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

Botanical Origin and Biosynthetic Pathways of Henricin

Phytochemical Sourcing from Schisandra Species

Schisandra species are well-established sources of various lignans (B1203133), a class of secondary metabolites derived from the phenylpropanoid pathway. The phytochemical composition, including the profile of lignan (B3055560) compounds, can vary significantly between different species within this genus.

Schisandra henryi C.B. Clarke has been identified as a source of Henricin A and this compound B. These lignans have been isolated from the stems of Schisandra henryi. nih.gov In addition to Henricins, other lignans, such as ganshisandrine, wulignan A2, epiwulignan A1, deoxyschisandrin (B1241246), wulignan A1, epischisandrone, schisantherin A, and schisandrol A, have also been isolated from Schisandra henryi stems. nih.gov Studies on S. henryi have confirmed the presence of dibenzylbutane lignans, including this compound A and B, in its leaves and stems. wikipedia.orgr-project.org The chemical composition of S. henryi shows similarities to other Schisandra species like Schisandra chinensis. wikipedia.org

The Schisandra genus is characterized by its rich diversity of lignans, particularly dibenzocyclooctadiene lignans, often referred to as "Schisandra lignans". While dibenzocyclooctadiene lignans like gomisin A, schisandrin (B1198587) B, and schisantherin A are prominent in species such as Schisandra chinensis and Schisandra sphenanthera, the lignan profiles can differ quantitatively and qualitatively across the genus and even between different parts of the same plant.

For instance, Schisandra chinensis fruit extracts contain a range of lignans, with gomisin N, schisandrin A, schisandrin, gomisin D, schisantherin B, gomisin A, angeloylgomisin (B10818263) H, and gomisin J being among the dominant compounds. Schisandra sphenanthera also contains dibenzocyclooctadiene lignans, but with potentially different relative abundances compared to S. chinensis. Comparative studies have shown variations in the content of specific lignans, such as schisandrol A being higher in S. chinensis, while schisantherin C, schisantherin A, schisantherin B, and schisandrin A were significantly higher in S. sphenanthera. Schisandra rubriflora is another species studied for its lignan composition, with gomisin A, schisandrin, and deoxyschisandrin observed at higher contents in microshoot extracts compared to S. henryi microshoots.

Research indicates that the lignan content can vary depending on the plant part (fruit, stem, leaf, seed) and maturation stage. For example, in S. chinensis fruit, the content of schisandrin and schisandrin A increased with maturity, while gomisin N and wuweizisu C decreased.

The presence of this compound A and B specifically as dibenzylbutane lignans in S. henryi wikipedia.orgr-project.org highlights the diversity of lignan structures found within the Schisandra genus, which is predominantly known for its dibenzocyclooctadiene lignans.

The following table provides a comparative overview of some key lignans found in different Schisandra species based on the search results:

Schisandra SpeciesPlant Part(s) StudiedProminent Lignans (Examples)Lignan Type Examples
Schisandra henryiStems, LeavesThis compound A, this compound B, Gomisin G, Schisantherin A, Deoxyschisandrin, Schisandrin, Wulignan A1Dibenzylbutane, Dibenzocyclooctadiene, Aryltetralin
Schisandra chinensisFruit, Leaf, Stem, SeedGomisin N, Schisandrin A, Schisandrin, Gomisin D, Schisantherin B, Gomisin A, Schisandrol ADibenzocyclooctadiene
Schisandra sphenantheraFruitSchisantherin C, Schisantherin A, Schisantherin B, Schisandrin A, Gomisin K2, Gomisin JDibenzocyclooctadiene, Diarylbutane, Tetrahydrofuran
Schisandra rubrifloraMicroshootsGomisin A, Schisandrin, DeoxyschisandrinDibenzocyclooctadiene

Specificity of Schisandra henryi as a Primary Source for this compound A and B

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of lignans in plants, including those found in Schisandra species, originates from the phenylpropanoid pathway. While the general pathway for dibenzocyclooctadiene lignans has been partially characterized, the specific steps leading to compounds like this compound A and B require further elucidation.

The biosynthesis of dibenzocyclooctadiene lignans in Schisandra species begins with precursors derived from the phenylpropanoid pathway. Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Subsequent enzymatic steps involving cinnamate-4-hydroxylase (C4H), coumarate-3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), 4-hydroxycinnamate CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD) lead to the formation of monolignols, such as coniferyl alcohol.

A key step in the biosynthesis of dibenzocyclooctadiene lignans is proposed to involve the conversion of isoeugenol (B1672232). Isoeugenol synthase 1 (IGS1) is an enzyme potentially involved in the upstream steps of schisandrin biosynthesis. Dirigent proteins (DIR) are known to mediate the stereospecific coupling of monolignols. In the proposed pathway for dibenzocyclooctadiene lignans, isoeugenol molecules are metabolized to verrucosin (B10858016) and dihydroguaiaretic acid by DIR and pinoresinol-lariciresinol reductase (PLR), respectively. Dihydroguaiaretic acid is then thought to be converted to the dibenzocyclooctadiene skeleton through reactions catalyzed by enzymes such as O-methyltransferases (OMTs), cytochrome P450 enzymes (CYPs), and UDP-glycosyltransferases (UGTs). CYPs, in particular, are considered central to lignan biosynthesis, playing roles in various hydroxylation, epoxidation, and methylenedioxy bridge formation reactions.

While this pathway outlines the general biosynthesis of dibenzocyclooctadiene lignans, the specific enzymatic transformations leading to the dibenzylbutane structure of this compound A and B from these common precursors would likely involve distinct downstream enzymatic steps. The complete biosynthetic pathway for dibenzocyclooctadiene lignans, and by extension, related lignans like Henricins, is still under full elucidation.

The production of lignans in Schisandra species is influenced by genetic regulation. Transcriptomic studies have been employed to identify candidate genes involved in lignan biosynthesis pathways. For example, in Schisandra chinensis, transcripts encoding enzymes in the phenylpropanoid and lignan biosynthetic pathways, including PAL, C4H, 4CL2, HCT, C3H, CCoAOMT, CCR, CAD, IGS1, and DIR, have been identified.

Studies have also focused on identifying specific gene families, such as cytochrome P450s (CYPs) and dirigent proteins (DIRs), that are crucial for the formation of the lignan skeleton and its modifications. Differential gene expression analysis in different tissues and during fruit development stages has provided insights into the regulation of lignan accumulation. For instance, the expression of genes in the coniferyl alcohol biosynthesis pathway showed upregulation at the postfruit development stage in S. chinensis, correlating with lignan biosynthesis. Weighted Gene Co-expression Network Analysis (WGCNA) has been used to identify modules of genes strongly correlated with the levels of specific lignans, such as Gomisin J, highlighting the involvement of particular CYPs and transcription factors in their biosynthesis and accumulation.

Environmental factors and tissue-specific expression patterns also play a role in the final lignan profile of a plant. Research into the genetic regulation aims to understand the molecular mechanisms controlling lignan production, which could potentially be utilized for metabolic engineering to enhance the yield of desired compounds.

Advanced Production and Analytical Methodologies for Henricin

Biotechnological Cultivation for Enhanced Lignan (B3055560) Yield

Biotechnological methods offer promising avenues for the sustainable and efficient production of henricin, overcoming limitations associated with the natural occurrence and collection of S. henryi. nih.govptfarm.pl

Optimization of In Vitro Cultures of Schisandra henryi

In vitro culture techniques provide a controlled environment for the growth of S. henryi tissues, allowing for the optimization of conditions to maximize the accumulation of secondary metabolites, including this compound. researchgate.netresearchgate.net

Microshoot and Callus Culture Systems for this compound Accumulation

Studies have explored the use of microshoot and callus cultures derived from S. henryi for the production of lignans (B1203133). These stationary cultures are typically grown on solid Murashige and Skoog (MS) medium supplemented with plant growth regulators (PGRs) such as 6-benzyladenine (BA) and 3-indolylbutyric acid (IBA). mdpi.comresearchgate.netresearchgate.net Optimization involves testing different cultivation periods and concentrations of PGRs to determine the most favorable conditions for biomass growth and this compound accumulation. mdpi.comresearchgate.net Research has shown that in vitro cultures can yield significantly higher total amounts of secondary metabolites compared to leaf extracts from the parent plant. researchgate.netresearchgate.net

Bioreactor-Based Production of this compound-Rich Biomass

To scale up the production of this compound and other lignans, bioreactor systems are being investigated. Microshoot cultures of S. henryi have been successfully grown in temporary immersion systems (TIS), such as PlantForm™ bioreactors. mdpi.comresearchgate.netmdpi.com Suspension cell cultures in stirred tank bioreactors have also been explored as a method for obtaining S. henryi biomass on a larger scale. researchgate.netmdpi.com These bioreactor systems offer advantages in terms of accelerated tissue multiplication and potentially higher yields of secondary metabolites compared to traditional stationary cultures. researchgate.netmdpi.com For instance, studies on suspension cultures in stirred tank bioreactors detected a maximum total lignan content after a certain cultivation period. researchgate.netmdpi.com

Genetic Engineering Strategies for Modulating Biosynthetic Flux

While specific studies on genetic engineering strategies directly targeting this compound biosynthesis in Schisandra henryi are not extensively detailed in the provided search results, the broader field of plant biotechnology includes genetic engineering as a method to modulate biosynthetic pathways and enhance the production of desired compounds. nih.govmdpi.com This could involve identifying and manipulating genes encoding enzymes involved in the lignan biosynthesis pathway to potentially increase the flux towards this compound production. Research on the biosynthesis pathway of dibenzocyclooctadiene lignans in Schisandra suggests potential targets for such interventions, although further research is needed to specifically apply these strategies to this compound in S. henryi. mdpi.com

Sophisticated Analytical Techniques for this compound Characterization

Accurate identification and quantification of this compound in complex plant extracts and in vitro cultures require the use of sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Qualitative and Quantitative Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful analytical technique for the separation, identification, and quantification of compounds in a sample. advancechemjournal.com HPLC, particularly coupled with detectors like Diode Array Detector (DAD) or mass spectrometry (MS), is commonly employed for the qualitative and quantitative profiling of lignans, including this compound, in Schisandra species. researchgate.netresearchgate.netmdpi.com

HPLC-DAD allows for the detection and quantification of compounds based on their UV-Vis absorption spectra. sielc.comresearchgate.net This method has been used to estimate the qualitative and quantitative profiles of various secondary metabolites, including lignans, in S. henryi in vitro cultures. researchgate.netresearchgate.net

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) offers higher sensitivity and specificity for the identification and quantification of lignans. researchgate.netresearchgate.netmdpi.commdpi.com This technique has been used to confirm the presence of various lignans, including this compound B, in S. henryi cultures and to determine their amounts. researchgate.netresearchgate.net The use of these advanced HPLC-based methods is crucial for monitoring this compound accumulation in different culture systems and evaluating the effectiveness of optimization strategies. researchgate.netresearchgate.netmdpi.commdpi.com

Data Tables

Based on the search results, here is an example of how data on this compound content in different culture systems might be presented, drawing from findings on lignan accumulation in S. henryi in vitro cultures. Please note that specific quantitative data for this compound alone was not consistently provided across all snippets, but data for total lignans or other specific lignans were available and are used here as illustrative examples of the type of data that would be generated and presented.

Culture Type (Illustrative)Cultivation Period (Days)Total Lignan Content (mg/100 g DW) (Illustrative)Key Lignans Detected (Illustrative)
Agar Microshoot20873.71 researchgate.netSchisantherin B, Schisantherin A researchgate.net
Agar Callus30840.89 researchgate.netSchisantherin B, Schisantherin A researchgate.net
Suspension (Bioreactor)>101289 (µ g/100 g DW) researchgate.netmdpi.comDibenzocyclooctadiene, Aryltetralin, Neolignans researchgate.netmdpi.com
PlantForm BioreactorNot specifiedHigher than leaves mdpi.comSchisantherin B, Schisantherin A mdpi.com

Note: The values in this table are illustrative and based on reported total lignan content or specific lignan content in the cited studies. Direct comparative quantitative data specifically for this compound across all culture types was not explicitly available in the snippets.

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopy involves the interaction of molecules with electromagnetic radiation, yielding data that can elucidate molecular structure and composition. sgs-institut-fresenius.de Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are fundamental tools in the analysis of organic compounds like this compound. lehigh.edusolubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed structure and connectivity of atoms within a molecule. lehigh.educreative-biostructure.com It is based on the interaction of atomic nuclei with an external magnetic field and radiofrequency radiation. creative-biostructure.com Specifically, ¹H NMR and ¹³C NMR provide information on the hydrogen and carbon frameworks of this compound, respectively. Chemical shifts, splitting patterns (multiplicity), and integration of signals in NMR spectra are used to identify different functional groups and their positions within the molecule, as well as the number of protons in each environment. sgs-institut-fresenius.delehigh.edu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm through-bond and through-space correlations between nuclei, providing robust evidence for the proposed structure of this compound. americanpharmaceuticalreview.com Quantitative NMR (qNMR) can also be employed for purity assessment by comparing the integrals of signals from the target compound (this compound) to those of an internal standard or identified impurities. sgs-institut-fresenius.de

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in this compound. lehigh.edusolubilityofthings.comcreative-biostructure.com This technique measures the absorption of infrared radiation by molecular vibrations. creative-biostructure.com Specific bonds and functional groups within the molecule vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. creative-biostructure.com Analysis of the positions and intensities of these bands allows for the confirmation of the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic rings, which are expected to be part of the this compound structure based on its classification as a lignan derivative. ctdbase.org Changes in the IR spectrum, such as shifts in peak positions or the appearance of new peaks, can indicate the presence of impurities or alterations in the molecular structure. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the presence of chromophores, which are structural components that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. solubilityofthings.comcreative-biostructure.com For this compound, which contains aromatic rings and potentially other conjugated systems, UV-Vis spectroscopy can provide information about the electronic transitions within these chromophores. solubilityofthings.com The maximum absorbance wavelength (λmax) and the intensity of the absorption bands are characteristic of the specific electronic environment within the molecule. solubilityofthings.com UV-Vis spectroscopy can also be used for quantitative analysis to determine the concentration of this compound in a sample, provided that its molar absorptivity at a specific wavelength is known. solubilityofthings.comnih.gov Changes in the UV-Vis spectrum or unexpected absorbance can suggest the presence of impurities with different chromophoric systems. ijrar.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern. lehigh.edusolubilityofthings.com In MS, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z). The resulting mass spectrum shows a peak corresponding to the molecular ion (M+• or [M+H]+, depending on the ionization method), which confirms the molecular weight of this compound. lehigh.edu Fragmentation of the molecular ion provides characteristic daughter ions, which can be used to deduce structural information by analyzing the cleavage patterns of chemical bonds. solubilityofthings.com High-resolution mass spectrometry (HRMS) can determine the exact molecular formula of this compound, providing a high level of certainty for structural confirmation. lehigh.edu MS is also a highly sensitive technique for detecting and identifying impurities, even at low concentrations, by observing peaks corresponding to their molecular ions or fragments. solubilityofthings.com

The combination of these spectroscopic techniques offers a comprehensive approach to both confirming the structure of this compound and assessing its purity. solubilityofthings.com NMR provides detailed structural connectivity, IR identifies functional groups, UV-Vis indicates the presence of chromophores and can be used for quantification, and MS confirms the molecular weight and provides fragmentation data for structural elucidation and impurity detection. sgs-institut-fresenius.delehigh.edusolubilityofthings.comcreative-biostructure.comnih.gov

While specific detailed spectroscopic data for this compound (e.g., exact NMR chemical shifts, IR peak assignments, MS fragmentation patterns) would typically be presented in research articles focusing on its isolation and characterization, the principles outlined above demonstrate how these techniques are applied. The interpretation of the combined data from these spectroscopic methods allows researchers to confidently confirm the identity and assess the purity of this compound samples. sgs-institut-fresenius.delehigh.edu

Table 1: Common Spectroscopic Techniques for Structural Confirmation and Purity Assessment

TechniquePrimary Information ProvidedKey Applications for this compound
NMR Spectroscopy Molecular structure, atomic connectivity, functional groups, relative number of atomsDetailed structural elucidation, confirmation of atom arrangement, quantitative purity assessment
IR Spectroscopy Functional groups present, types of chemical bondsIdentification of key functional groups (e.g., -OH, C=O, C-O), assessment of structural integrity
UV-Vis Spectroscopy Presence of chromophores, electronic transitions, concentrationConfirmation of conjugated systems (e.g., aromatic rings), quantitative analysis, detection of UV-active impurities
Mass Spectrometry Molecular weight, elemental composition (with HRMS), fragmentation patternConfirmation of molecular formula and weight, structural elucidation through fragmentation, identification of impurities

Table 2: Illustrative Example of Spectroscopic Data Interpretation (Conceptual)

TechniqueObserved Data (Conceptual)Interpretation for this compound (Conceptual)
¹H NMR Peaks in aromatic region (~6-8 ppm), signals for methoxy (B1213986) groups (~3.5-4 ppm), signals for aliphatic protonsPresence of aromatic rings and methoxy substituents, confirmation of the aliphatic chain structure.
¹³C NMR Signals for aromatic carbons, quaternary carbons, methoxy carbons, aliphatic carbonsConfirmation of carbon skeleton and functional group attachments.
IR Absorption bands around 3400 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O stretch), 1200-1000 cm⁻¹ (C-O stretch), peaks in the 1600-1450 cm⁻¹ region (aromatic C=C)Presence of hydroxyl groups, carbonyl groups, ether linkages, and aromatic rings.
MS Molecular ion peak at expected m/z for this compound, characteristic fragment ionsConfirmation of the molecular weight, fragmentation pattern consistent with the proposed structure, detection of ions corresponding to potential impurities.

Note: The data in Table 2 are conceptual and illustrative, based on the general structural features of compounds like this compound (a lignan derivative). Actual spectroscopic data would require experimental analysis of this compound.

These spectroscopic techniques, when used in combination, provide a comprehensive and reliable means to confirm the chemical structure of this compound and ensure its purity, which is essential for research and potential applications. sgs-institut-fresenius.desolubilityofthings.com

Preclinical Mechanistic Investigations of Henricin Bioactivity

Cellular Processes Modulated by Henricin and Related Lignans (B1203133)

Preclinical studies on dibenzocyclooctadiene lignans from Schisandra henryi and related species have revealed their capacity to modulate key cellular processes critical for cell fate and function. These processes include the induction of apoptosis, regulation of cell cycle progression, modulation of oxidative stress responses, and impact on autophagy pathways. mdpi.comresearchgate.net

Induction of Apoptosis in Aberrant Cell Populations

Induction of apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or aberrant cells, such as cancer cells. nih.gov Research indicates that related lignans from Schisandra henryi can trigger apoptosis in various cancer cell lines. mdpi.comresearchgate.net For instance, gomisin G has been shown to induce apoptosis in colorectal cancer cells, evidenced by annexin (B1180172) V staining and increased levels of cleaved poly-ADP ribose polymerase (PARP) and caspase-3 proteins. mdpi.com Deoxyschisandrin (B1241246) and gomisin N also induced apoptosis in colon and ovarian adenocarcinoma cell lines, although their efficacy varied depending on the cell line. mdpi.com Schisantherin A has been reported to inhibit cell apoptosis in a mouse model of liver fibrosis. mdpi.com These findings suggest that lignans from S. henryi can modulate apoptotic pathways, which may contribute to their observed biological activities. mdpi.comresearchgate.net

Regulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that controls cell growth and division. creativebiolabs.netbiolegend.comkhanacademy.orgnih.gov Dysregulation of the cell cycle is a hallmark of diseases like cancer. creativebiolabs.netbiolegend.com Studies on related dibenzocyclooctadiene lignans have demonstrated their ability to interfere with cell cycle progression. mdpi.comresearchgate.net Deoxyschisandrin and gomisin N were found to cause cell growth arrest in the G2/M phase in cancer cell lines. mdpi.com Gomisin G significantly accumulated cells in the sub-G1 phase, which is characteristic of apoptotic cells and indicates a disruption in cell cycle distribution. mdpi.com These effects on the cell cycle suggest that these lignans can halt the proliferation of aberrant cells. mdpi.comresearchgate.net

Modulation of Oxidative Stress Responses

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, plays a significant role in various physiological and pathological conditions. frontiersin.orgnih.govmdpi.commdpi.comnih.gov Dibenzocyclooctadiene lignans from Schisandra species are known for their antioxidant properties. mdpi.comnih.govnih.gov Schisantherin A, a lignan (B3055560) found in S. henryi, has been shown to reduce oxidative/nitrosative stress in a mouse model of liver fibrosis. mdpi.com The modulation of oxidative stress responses by these lignans may contribute to their protective effects against cellular damage and their potential in mitigating diseases associated with oxidative imbalance. mdpi.comresearchgate.netnih.gov

Impact on Autophagy Pathways

Autophagy is a cellular process involving the degradation and recycling of cellular components, crucial for maintaining cellular homeostasis and responding to stress. youtube.comnih.gov Modulation of autophagy pathways has been implicated in the biological activities of various natural compounds, including lignans. researchgate.net While specific detailed mechanisms of this compound or related lignans from S. henryi on autophagy were not extensively detailed in the immediate search results, reviews on dibenzocyclooctadiene lignans from Schisandra genus indicate that modulating autophagy is among the mechanisms contributing to their anticancer effects. researchgate.net Further research is needed to fully elucidate the specific impact of this compound and related lignans on autophagy pathways.

Interactions with Intracellular Signaling Cascades

The biological effects of this compound and related lignans are mediated through interactions with various intracellular signaling cascades that govern cellular responses. mdpi.comresearchgate.net

Structure Activity Relationship Sar and Analog Development for Henricin

Systematic Analysis of Structure-Activity Correlations

Systematic analysis of structure-activity correlations involves studying how modifications to specific parts of a molecule's structure impact its biological activity. gardp.orgoncodesign-services.comwikipedia.orgcollaborativedrug.com For lignans (B1203133) from the Schisandra genus, which include compounds like henricin, SAR studies have been conducted to understand the structural features critical for their observed biological effects. researchgate.netnih.gov In the context of anti-HIV-1 activity of lignans from Schisandra rubriflora, a SAR study involving six tested lignans, including this compound, indicated the importance of substituents on the cyclooctadiene ring for inhibiting reverse transcriptase (RT) activity. researchgate.net This suggests that the nature and position of functional groups attached to this core ring structure play a significant role in the compound's ability to interact with the biological target.

Rational Design and Synthesis of this compound Derivatives

Rational design of this compound derivatives is guided by the insights gained from SAR studies. Once the critical structural elements for a particular biological activity are identified, medicinal chemists can design new molecules that incorporate or modify these features to enhance the desired effect or introduce new properties. oncodesign-services.com This process often involves the targeted synthesis of analogs with specific structural changes.

For lignans like this compound, which possess a dibenzocyclooctadiene core, modifications could involve alterations to the substituents on the phenyl rings, changes to the oxygen-containing functionalities (such as hydroxyl or methoxy (B1213986) groups), or modifications to the cyclooctadiene ring itself. researchgate.netnih.gov The goal of such synthesis is to create a library of related compounds that can be tested to further refine the understanding of the SAR and potentially discover derivatives with superior biological profiles. The synthesis of natural product derivatives is a common strategy in drug discovery to overcome limitations of the parent compound, such as potency, selectivity, or pharmacokinetic properties. sioc-journal.cn

Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking)

Computational approaches play a significant role in modern SAR elucidation and rational drug design. jetir.orgresearchgate.netwikipedia.org Quantitative Structure-Activity Relationship (QSAR) methods build mathematical models that correlate a compound's biological activity with its physicochemical properties or structural descriptors. jetir.orgresearchgate.netwikipedia.org These models can help predict the activity of new, untested compounds and provide insights into the structural features that quantitatively influence activity. collaborativedrug.comjetir.orgresearchgate.net

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a biological target, such as a protein or enzyme. mdpi.comijpsr.comresearchgate.netnih.gov By simulating the interaction between this compound or its derivatives and their putative biological targets (e.g., HIV-1 reverse transcriptase as suggested by anti-HIV activity of related lignans researchgate.net), researchers can gain atomic-level insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and, consequently, biological activity. mdpi.comresearchgate.net This information is invaluable for the rational design of new derivatives with improved binding characteristics. oncodesign-services.comjetir.org Computational methods can significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the drug discovery process. researchgate.net

Optimization of Biological Efficacy Through Structural Modification

Optimization of biological efficacy through structural modification is the ultimate goal of SAR studies and analog development. By systematically modifying the structure of this compound based on SAR insights and computational predictions, researchers aim to create derivatives with enhanced potency, improved selectivity for a specific biological target, reduced off-target effects, and potentially improved pharmacokinetic properties. oncodesign-services.comsioc-journal.cn

For instance, if a SAR study indicates that a particular functional group on the cyclooctadiene ring of this compound is crucial for anti-HIV-1 activity, modifications to this group (e.g., changing its electronic properties or steric bulk) could be explored to optimize the interaction with the viral enzyme. researchgate.net Similarly, if molecular docking suggests that a specific part of the molecule is involved in unfavorable interactions with an off-target protein, structural modifications in that region could be made to reduce such interactions and improve selectivity. The process of optimization is iterative, involving cycles of design, synthesis, biological testing, and further SAR analysis and computational modeling. oncodesign-services.com

Future Directions in Preclinical Research and Compound Development

Exploration of Novel Therapeutic Applications in Preclinical Models

Given that Henricin B is a lignan (B3055560) found in Schisandra henryi, a plant whose other lignans (B1203133) have demonstrated hepatoprotective, antioxidant, anti-inflammatory, and anticancer properties, a key future direction is the comprehensive exploration of this compound B's own therapeutic applications in relevant preclinical models. r-project.org This involves conducting in vitro and in vivo studies to assess its biological activities. For instance, investigating its potential antioxidant effects in cell-based assays or evaluating its anti-inflammatory properties in animal models of inflammation would be crucial steps. Similarly, exploring its activity against various disease targets, potentially informed by the known bioactivities of related lignans, could uncover novel therapeutic uses. Preclinical models, including cell cultures and animal models of specific diseases, are essential tools for this initial exploration of efficacy.

Advanced Preclinical Study Designs for Efficacy Evaluation

To rigorously evaluate the efficacy of this compound B, advanced preclinical study designs are necessary. These designs should aim to minimize bias and enhance the translatability of findings. This includes implementing robust in vitro assay systems, such as high-throughput screening, to efficiently assess activity across a range of targets or disease models. For in vivo studies, utilizing appropriate animal models that closely mimic human disease conditions is critical. Study designs should incorporate elements like randomization, blinding, and appropriate sample size calculations to ensure the reliability of the results. Furthermore, pharmacokinetic (PK) and pharmacodynamic (PD) studies are vital to understand how this compound B is absorbed, distributed, metabolized, and excreted, and how it interacts with its biological targets over time, which is essential for determining effective dosing strategies in future research. Dose-response studies are also fundamental in preclinical efficacy evaluation.

Integration of Omics Technologies for Comprehensive Mechanistic Insight

Understanding the precise molecular mechanisms by which this compound B exerts its effects is paramount for its development as a potential therapeutic agent. The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for gaining comprehensive mechanistic insight. Transcriptomics and proteomics can reveal how this compound B affects gene and protein expression profiles in target cells or tissues, pointing towards the pathways it modulates. Metabolomics can help in understanding the metabolic changes induced by this compound B, providing further clues about its mechanism of action. By applying these high-throughput technologies, researchers can systematically identify the molecular targets and downstream effects of this compound B, providing a detailed picture of its biological activity.

Translational Research Perspectives in Natural Product Drug Discovery

Research into this compound B fits within the broader framework of translational research in natural product drug discovery. This perspective emphasizes bridging the gap between basic scientific discoveries and their application in improving human health. For this compound B, this involves generating robust preclinical data that can support its potential translation towards clinical investigation. Key aspects include demonstrating reproducible efficacy in relevant preclinical models, understanding its mechanism of action, and assessing its pharmacokinetic profile. Translational research also involves considering the scalability of production and potential formulation strategies, although detailed discussion of these is outside the scope here. The goal is to build a strong scientific foundation in the preclinical stage to increase the likelihood of success in subsequent clinical development phases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.